molecular formula C23H42N4O7SSi2 B130690 Tsao-C CAS No. 142102-78-1

Tsao-C

Cat. No.: B130690
CAS No.: 142102-78-1
M. Wt: 574.8 g/mol
InChI Key: GEWVLOQCXLNTOR-BVSLTHQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tsao-C is a functionalized nucleoside belonging to the class of TSAO derivatives, which are recognized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds represent a unique strategy in antiretroviral research by specifically targeting the dimerization process of the HIV-1 reverse transcriptase (RT) enzyme. Unlike other NNRTIs that typically bind to a hydrophobic pocket in the p66 subunit, TSAO compounds are the first small non-peptidic molecules shown to interact with the p51 subunit of HIV-1 RT, specifically at the p66/p51 heterodimer interface. This interaction interferes with the essential dimerization and subsequent maturation of the enzyme, thereby inhibiting its multifunctional role in the viral replication cycle. The urgent need for novel HIV treatments that are active against resistant viral strains and act on new targets makes the dimerization interface a key area for therapeutic intervention. This compound provides researchers with a critical tool to probe this unique mechanism of action and explore new pathways for multiple drug combination therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142102-78-1

Molecular Formula

C23H42N4O7SSi2

Molecular Weight

574.8 g/mol

IUPAC Name

4-amino-1-[(6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one

InChI

InChI=1S/C23H42N4O7SSi2/c1-21(2,3)36(7,8)31-13-16-23(15(24)14-35(29,30)34-23)18(33-37(9,10)22(4,5)6)19(32-16)27-12-11-17(25)26-20(27)28/h11-12,14,16,18-19H,13,24H2,1-10H3,(H2,25,26,28)/t16-,18+,19-,23?/m1/s1

InChI Key

GEWVLOQCXLNTOR-BVSLTHQCSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1C2([C@H]([C@@H](O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N

Origin of Product

United States

Synthetic Methodologies for Tsao Compounds

Foundational Synthetic Pathways to Primary TSAO Scaffolds

The initial construction of the fundamental TSAO scaffold is critical and relies on strategic precursor design and controlled chemical reactions.

The formation of the primary TSAO scaffold, such as that of TSAO-T, involves highly controlled chemo-, regio-, and stereoselective synthetic transformations. A key step in the synthesis of TSAO-T involves the reaction of the 1,2-di-O-acetyl-5-O-benzoyl-3-C-cyano-3-O-mesyl-D-ribofuranose precursor with 5-substituted pyrimidine (B1678525) bases nih.gov. This reaction is followed by treatment with cesium carbonate (Cs2CO3), which stereoselectively affords the β-D-ribofuranosyl-3'-spironucleosides nih.gov. The stereoselectivity, particularly the formation of the β-anomer, is crucial for the compound's structural integrity.

In general, nucleoside synthesis employs various strategies to achieve desired selectivity, including N-glycosylation, intramolecular sugar ring formation, and enzymatic transglycosylation rsc.org. Gold-catalyzed N-glycosylation, for instance, has been reported to offer good regio- and stereoselectivity, even for 2'-deoxyribosides researchgate.net. Biocatalytic synthesis routes are also recognized for their high regio- and stereoselectivity, enabling efficient one-pot cascade reactions under mild conditions academie-sciences.fr. These methods are vital for precisely controlling the configuration of the spirocenter and the glycosidic bond, which are critical features of the TSAO scaffold.

Advanced Synthetic Strategies for Diversification of TSAO Analogues

Beyond the foundational scaffold, advanced synthetic strategies are employed to introduce diverse functionalities, leading to a wide array of TSAO analogues. These modifications can occur at the nucleoside backbone, the spirocyclic moiety, or through the incorporation of peripheral substituents.

Derivatization of the nucleoside backbone in TSAO compounds primarily involves modifications to the ribofuranosyl sugar moiety. A common strategy involves the deacylation of 2',5'-O-protected intermediates, followed by silylation. For example, 2',5'-O-deacylation of TSAO-5-substituted pyrimidine derivatives, followed by treatment with tert-butyldimethylsilyl chloride, yields the corresponding silylated derivatives nih.gov. This silylation protects the hydroxyl groups and can influence the compound's properties.

More broadly, nucleoside backbone derivatization can involve the selective introduction of new atoms or functional groups at various positions of the ribose ring, such as the 2'-, 3'-, or 5'-hydroxyl positions, or even replacement of the furan (B31954) ring oxygen glenresearch.comnih.gov. For instance, novel derivatization strategies include the selenium replacement of oxygen atoms in nucleic acids, which can be selectively introduced at positions like the 2'-, 3'-, or 5'-ribose oxygen glenresearch.comoup.com. The modification of the 4'-position of nucleosides is particularly challenging but has been achieved through innovative stereoselective methods, often involving ionic reactions to introduce electrophilic or nucleophilic substituents researchgate.net.

The spirocyclic moiety of TSAO derivatives, particularly the 1'',2''-oxathiole 2'',2''-dioxide ring, offers specific sites for functionalization to create diverse analogues. Extensive synthetic studies have focused on introducing various functional groups at the 3''-position of this spiro moiety nih.gov. A highly efficient and direct approach for selective functionalization at the 3''-position involves palladium-catalyzed cross-coupling reactions nih.gov. Specifically, Stille cross-coupling of 3''-iodo-TSAO derivatives with different stannanes facilitates carbon-carbon bond formation at this site nih.gov.

Beyond TSAO-specific methods, general methodologies for synthesizing and functionalizing spirocyclic compounds are relevant. These include intramolecular SN2 reactions or intramolecular addition to a carbonyl group to construct the spirocyclic core nih.gov. Hypervalent iodine reagents are also utilized in dearomatizing spirocyclization processes, offering a cutting-edge strategy for constructing spirocyclic compounds from aromatic precursors under mild conditions beilstein-journals.orgmdpi.com.

Peripheral substituent incorporation allows for further fine-tuning of the TSAO structure. This involves modifying the nucleobase or other accessible positions on the molecule. For TSAO-pyrimidine analogues, peripheral substituents can be introduced through nucleophilic reactions. For example, reacting 5-halogen-TSAO derivatives with various nucleophiles yields 6-substituted-TSAO analogues nih.gov. Additionally, treatment of TSAO-pyrimidine analogues with reagents like POCl3/1,2,4-triazole followed by methylamine (B109427) or dimethylamine (B145610) affords 4-substituted pyrimidine compounds nih.gov.

Another approach for diversification involves N-3 alkylation of TSAO derivatives, as demonstrated by the synthesis of TSAO-m3T, an N-3 methyl derivative of TSAO-T scispace.com. These strategies enable the systematic exploration of the chemical space around the core TSAO scaffold, allowing for the incorporation of diverse chemical functionalities at various positions of the heterocyclic base and the sugar-like moiety nih.gov.

Molecular Architecture and Conformational Dynamics of Tsao Compounds

High-Resolution Structural Elucidation Techniques for TSAO Compounds

Experimental methodologies provide the foundational data for understanding the precise spatial arrangement of atoms within TSAO compounds and their complexes with biological targets. High-resolution techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools in this endeavor.

X-ray crystallography offers an unparalleled, high-resolution snapshot of a molecule's structure in its crystalline state. For TSAO compounds, crystallographic analysis of their complexes with HIV-1 RT has been instrumental in definitively identifying their binding site and interaction patterns.

Detailed research findings have revealed that TSAO-T, a representative member of the TSAO family, binds to a non-nucleoside inhibitor-binding pocket (NNIBP) of HIV-1 RT. acs.org The crystal structure of the HIV-1 RT in complex with TSAO-T has been determined at a resolution of 2.6 Å, providing critical insights into the binding mode. acs.org This analysis demonstrated that the TSAO-T molecule adopts a distinctive "dragon-like" shape within the binding pocket. acs.org This binding induces a significant conformational change in the enzyme, leading to a hyper-expansion of the pocket. acs.org The intricate network of interactions between TSAO-T and the amino acid residues of the NNIBP explains the structure-activity relationships and the observed resistance profiles for this class of inhibitors. acs.org For instance, the thymine (B56734) moiety of TSAO-T is involved in key interactions, while the spiro ring also plays a crucial role in the binding. acs.org A water-mediated hydrogen bond has been observed involving the amino group of the TSAO compound. acs.org

ParameterValue
MoleculeTSAO-T in complex with HIV-1 RT
Resolution2.6 Å
Binding SiteNon-nucleoside inhibitor-binding pocket (NNIBP)
Key FeatureHyper-expansion of the binding pocket

While X-ray crystallography provides a static picture, NMR spectroscopy offers a powerful means to investigate the structure and dynamics of molecules in solution, which more closely mimics the physiological environment. For TSAO compounds, NMR studies have been crucial in determining their preferred conformations and flexibility, which are critical for their interaction with HIV-1 RT.

TechniqueInformation ObtainedKey Finding
1H NMRProton chemical shifts and coupling constantsDetermination of sugar pucker and glycosidic bond orientation
13C NMRCarbon chemical shiftsCharacterization of the carbon skeleton
NOESYThrough-space proton-proton correlationsElucidation of the three-dimensional structure and relative orientation of substituents

Computational Chemical Modeling and Simulation of TSAO Compounds

Computational methods provide a powerful complement to experimental techniques, offering insights into the electronic properties, dynamic behavior, and interaction energies of TSAO compounds that can be challenging to probe experimentally. These in silico approaches are vital for understanding the fundamental principles governing their biological activity and for guiding the design of new analogues.

Quantum mechanics (QM) provides the most accurate theoretical framework for describing the electronic structure of molecules. QM calculations can be used to determine a wide range of properties, including molecular orbital energies, charge distributions, and reactivity indices, which are fundamental to understanding the chemical behavior of TSAO compounds.

Theoretical calculations, including the determination of molecular electrostatic potentials (MEPs), have been applied to understand the differences in activity between TSAO analogues. nih.gov These studies have revealed that variations in the electrostatic environment of the 4"-amino group of the spiro moiety can lead to detrimental electrostatic interactions with key residues in the HIV-1 RT binding site, such as Glu-138. nih.gov

ParameterSignificance
HOMO (Highest Occupied Molecular Orbital) EnergyIndicates the ability to donate electrons
LUMO (Lowest Unoccupied Molecular Orbital) EnergyIndicates the ability to accept electrons
HOMO-LUMO GapRelates to chemical reactivity and stability
Molecular Electrostatic Potential (MEP)Maps the charge distribution and predicts sites of electrophilic and nucleophilic attack

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. By simulating the movements of atoms in the system, MD can reveal the conformational changes that occur upon binding, the stability of the complex, and the key interactions that contribute to the binding affinity.

MD simulations, in conjunction with experimental data, have been instrumental in understanding the dynamic nature of the HIV-1 RT NNIBP. The binding of TSAO-T, for instance, leads to significant rearrangements of the RT subdomains. acs.org These simulations can also be used to calculate the binding free energy of a ligand to its target, providing a quantitative measure of its affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach is a common method for these calculations.

Energy ComponentContribution to Binding
Van der Waals EnergyFavorable hydrophobic and nonpolar interactions
Electrostatic EnergyFavorable interactions between opposite charges and unfavorable interactions between like charges
Polar Solvation EnergyUnfavorable energy required to desolvate polar groups upon binding
Nonpolar Solvation EnergyFavorable energy from the hydrophobic effect

In silico methods are powerful tools for the design of new and improved TSAO compounds. These approaches can be broadly categorized as either ligand-based or structure-based.

Ligand-based design relies on the knowledge of a set of active molecules to develop a model that predicts the activity of new compounds. A key technique is the development of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity.

Structure-based design, on the other hand, utilizes the three-dimensional structure of the biological target to design ligands that can bind with high affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this context, correlating the chemical properties of a series of compounds with their biological activity to build predictive models.

ApproachMethodologyApplication to TSAO Compounds
Ligand-Based DesignPharmacophore modeling based on known active TSAO analoguesIdentification of novel scaffolds with the desired spatial arrangement of functional groups
Structure-Based DesignQSAR studies correlating physicochemical properties with anti-HIV-1 activityPrediction of the activity of new TSAO derivatives and optimization of lead compounds

Structure-Activity Relationship (SAR) Profiling of TSAO Compounds

The biological activity of Tsao compounds is intricately linked to their chemical structure. Extensive research has been conducted to understand how modifications to different parts of the molecule influence its anti-HIV-1 potency. This has led to a comprehensive SAR profile, providing valuable insights for the design of more effective inhibitors.

Deconvolution of Substituent Effects on Biological Activity

Systematic modifications of the Tsao scaffold have revealed that even minor chemical alterations can lead to significant changes in antiviral activity. The primary sites for these modifications have been the pyrimidine (B1678525) base and the spiro moiety.

Substitutions on the pyrimidine ring, particularly at the N-3 position, have been a major focus of SAR studies. The introduction of various functional groups at this position has been shown to modulate the inhibitory potential of the compounds. For instance, the presence of small alkyl groups can be well-tolerated, while bulkier substituents may lead to a decrease in activity. Quantitative structure-activity relationship (QSAR) analyses have indicated that the antiviral activities of Tsao derivatives are significantly correlated with the hydrophobic and electronic properties of the substituents. tandfonline.com Specifically, the presence of a disubstituted thymine ring, with one substituent at the N-3 position, can lead to potent anti-HIV-1 drugs. tandfonline.com These studies have highlighted that substituents with greater hydrophobicity and electron-donating character tend to enhance antiviral activity while reducing cytotoxicity. tandfonline.com

Modifications to the spiro moiety have also been explored. The introduction of a bromine or iodine atom at the 3''-position of the sultone spiro moiety has been found to confer the highest anti-HIV-1 activity. Conversely, the presence of larger groups such as vinyl, alkynyl, phenyl, or thienyl groups at this position markedly diminishes the anti-HIV-1 activity. Interestingly, some 3''-alkenyl-substituted Tsao derivatives have shown unexpected activity against HIV-2, a phenomenon not typically observed for NNRTIs.

The following interactive table summarizes the effects of various substituents on the anti-HIV-1 activity of Tsao compounds.

CompoundModification SiteSubstituentEffect on Anti-HIV-1 Activity
Tsao-TN-3 of Thymine-HBaseline Activity
N3-methyl-Tsao-TN-3 of Thymine-CH3Maintained or slightly increased
N3-ethyl-Tsao-TN-3 of Thymine-C2H5Maintained activity
3''-iodo-Tsao-T3'' of Spiro Moiety-ISignificantly increased
3''-bromo-Tsao-T3'' of Spiro Moiety-BrIncreased
3''-vinyl-Tsao-T3'' of Spiro Moiety-CH=CH2Decreased

Identification of Essential Pharmacophoric Features

The inhibitory activity of Tsao compounds stems from their specific interaction with a non-catalytic binding site on the HIV-1 reverse transcriptase, known as the NNRTI binding pocket (NNIBP). The essential pharmacophoric features of Tsao compounds are the specific three-dimensional arrangement of functional groups that are necessary for optimal binding to this pocket.

A pharmacophore model for Tsao compounds would typically include:

A Hydrogen Bond Acceptor: The oxygen atoms of the sultone ring in the spiro moiety are crucial for forming hydrogen bonds with amino acid residues in the NNIBP.

A Hydrogen Bond Donor: The amino group at the 4''-position of the oxathiole ring is a key hydrogen bond donor.

Hydrophobic Moieties: The two tert-butyldimethylsilyl (TBDMS) groups on the ribose sugar are essential hydrophobic features that interact with hydrophobic residues in the binding pocket. The thymine base also contributes to hydrophobic interactions.

A Rigid Spirocyclic Core: The spirocyclic junction provides a rigid scaffold that correctly orients the other pharmacophoric features for optimal interaction with the enzyme.

These features collectively allow the Tsao molecule to fit snugly into the NNIBP, inducing a conformational change in the enzyme that inhibits its function. The interaction is not with the active site itself, but rather at an allosteric site, which is characteristic of NNRTIs.

Spatial and Stereochemical Requirements for Optimized Interaction

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. nih.gov For Tsao compounds, with their multiple chiral centers, the precise spatial orientation of each component is paramount for effective binding to the HIV-1 RT.

Molecular modeling studies have shed light on the structural and stereochemical requirements for an efficient interaction with the target enzyme. nih.gov These studies indicate that the molecule adopts a specific conformation upon binding, and only the correct stereoisomer can achieve this optimal binding pose. Any deviation from the natural stereochemistry would lead to a loss of key interactions with the amino acid residues in the NNIBP, resulting in a significant decrease or complete loss of inhibitory activity. The stereochemistry dictates not only the binding affinity but also potentially the pharmacokinetics of the compound, as biological systems are inherently chiral. nih.gov

Mechanistic Principles of Tsao Compound Action at the Molecular Level

Quantitative Kinetic Characterization of TSAO Compound-Target Interactions

Determination of Association and Dissociation Rates

The efficacy of an enzyme inhibitor is not solely determined by its binding affinity but also by the kinetics of its interaction with the target enzyme, specifically its association (on-rate, kon) and dissociation (off-rate, koff) rates. These kinetic parameters provide insights into the drug's residence time on the enzyme, which can correlate with its in vivo efficacy diva-portal.org.

Methods such as surface plasmon resonance (SPR) or other real-time interaction analysis techniques are commonly employed to determine kon and koff values. In these assays, one of the interacting partners (e.g., the enzyme) is immobilized on a sensor surface, and the other partner (the compound, e.g., Tsao-C) is flowed over it. The binding and dissociation events are monitored in real-time, generating sensorgrams that depict the change in signal over time diva-portal.orgoup.comrsc.org. The association phase reflects the formation of the enzyme-inhibitor complex, while the dissociation phase, initiated by flowing buffer without the compound, reflects the breakdown of this complex diva-portal.orgrsc.org. By fitting the association and dissociation curves to appropriate kinetic models (e.g., a 1:1 Langmuir binding model for simple interactions), the kon and koff values can be extracted diva-portal.orgoup.comdynamic-biosensors.comtechnion.ac.il.

For TSAO compounds, their tight binding to HIV-1 RT implies favorable kinetic profiles. While specific data for a "this compound" analog is not available in the public domain, illustrative kinetic parameters for a representative TSAO compound interacting with HIV-1 RT are presented in Table 1. These values highlight a rapid association and a relatively slow dissociation, contributing to a stable enzyme-inhibitor complex.

Table 1: Illustrative Association and Dissociation Rates of a TSAO Compound with HIV-1 Reverse Transcriptase

ParameterValueUnits
Association Rate Constant (kon)5.0 x 105M-1s-1
Dissociation Rate Constant (koff)1.0 x 10-3s-1
Equilibrium Dissociation Constant (KD = koff/kon)2.0 x 10-9 (2 nM)M

Note: The data presented in this table are illustrative and based on the general kinetic characteristics observed for potent enzyme inhibitors within the TSAO class, as specific kinetic data for "this compound" were not found in the reviewed literature.

Enzyme Kinetic Inhibition Profiles and Mechanisms

TSAO compounds are well-established as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that specifically target HIV-1 RT uah.esnih.govresearchgate.net. Their mechanism of action involves binding to an allosteric site on the enzyme, distinct from the active site where natural substrates (dNTPs) bind nih.govnih.gov. This allosteric binding induces conformational changes in the enzyme, thereby impeding its catalytic activity.

Detailed enzyme kinetic studies of TSAO compounds, such as TSAO-T, have revealed that their inhibition of HIV-1 RT is noncompetitive with respect to both the deoxynucleoside triphosphate (dNTP) substrate (e.g., dGTP) and the template/primer (e.g., poly(C)·oligo(dG)) nih.gov. This noncompetitive profile further supports their allosteric mode of inhibition, indicating that the inhibitor can bind to the enzyme regardless of whether the substrate is bound, and vice versa.

A distinguishing feature of TSAO compounds among NNRTIs is their unique interaction with the p51 subunit of HIV-1 RT. Furthermore, they are recognized as the first non-peptide molecules demonstrated to interfere with the dimerization process of the HIV-1 RT enzyme researchgate.netnih.gov. HIV-1 RT functions as a heterodimer of p66 and p51 subunits, and its dimerization is crucial for optimal enzymatic activity researchgate.net. By disrupting this dimerization, TSAO compounds effectively inhibit the enzyme's function. The interaction involves specific amino acid residues on both the p51 and p66 subunits for optimal binding and inhibition nih.govresearchgate.net.

Illustrative enzyme kinetic inhibition data for a TSAO compound against HIV-1 RT are provided in Table 2, showcasing its potent inhibitory activity and noncompetitive mechanism.

Table 2: Illustrative Enzyme Kinetic Inhibition Profile of a TSAO Compound on HIV-1 Reverse Transcriptase

ParameterValueUnitsDescription
IC500.05 - 0.1µMConcentration required for 50% inhibition of HIV-1 RT activity.
Ki2 - 5nMInhibition constant, reflecting the affinity of the inhibitor for the enzyme.
Mode of InhibitionNoncompetitive-With respect to dNTP substrate and template/primer. nih.gov
Target SiteAllosteric site on HIV-1 RT, involving p51 and p66 subunits. researchgate.netnih.govresearchgate.net-Distinct from the dNTP binding site. nih.gov

Note: The data presented in this table are illustrative and based on the general enzyme kinetic characteristics observed for potent non-nucleoside reverse transcriptase inhibitors within the TSAO class, as specific kinetic data for "this compound" were not found in the reviewed literature.

Molecular Mechanisms of Resistance to Tsao Compounds

Characterization of Resistance-Conferring Amino Acid Substitutions

A crucial mechanism of resistance to TSAO compounds involves specific amino acid substitutions within the HIV-1 RT enzyme. The E138K mutation in HIV-1 RT is a key resistance mutation associated with TSAO compounds. kuleuven.be This mutation leads to a significantly decreased susceptibility to TSAO derivatives. kuleuven.be The interaction between TSAO molecules and RT is critically dependent on a hydrogen bond formed between the amino group of the spiro moiety of the TSAO molecule and the carboxylic acid residue of 138Glu, located in the β7/β8 loop of the p51 subunit of RT. kuleuven.be Amino acid substitutions can fundamentally alter the binding affinity between a protein and its ligand. acs.orgrsc.org

The E138K mutation, which confers resistance to TSAO compounds, is situated within the reverse transcriptase enzyme, specifically within the p51 subunit, impacting the critical interaction site for the TSAO molecule. kuleuven.be Ligand binding pockets are defined regions on proteins where small molecules, such as drugs, form specific interactions. researchgate.netbiorxiv.org Mutations occurring within these critical pockets can directly disrupt the binding of the compound, thereby leading to drug resistance. plos.orgnih.gov

TSAO compounds exert their effect by interfering with the dimerization process of HIV-1 RT, causing structural and conformational perturbations at the RT subunit interface. kuleuven.be Amino acid substitutions can significantly alter the conformational balance of a protein, which in turn influences its ability to recognize and bind ligands. biorxiv.orgpnas.orgbiorxiv.org Conformational changes within the target protein are essential for its functional state and for effective drug binding. biorxiv.org The concept of conformational selection posits that proteins exist in an ensemble of pre-existing conformations, and ligand binding selects for a specific conformation from this ensemble. plos.orgbiorxiv.org Mutations can shift this conformational equilibrium, making the drug-binding conformation less accessible or stable, thereby impeding ligand recognition.

Evolutionary and Adaptive Pathways Leading to Resistance to TSAO Compounds

The development of resistance to TSAO compounds is a result of evolutionary and adaptive processes within the viral population. HIV-1 strains exposed to TSAO-m3T, a derivative of TSAO, have been observed to develop the E138K mutation. kuleuven.be Drug resistance can be selected for and amplified under escalating drug regimens, a common strategy in laboratory settings to observe resistance development. kuleuven.be Acquired drug resistance frequently arises from de novo mutations within the target protein, which prevent the drug from binding effectively. nih.gov This phenomenon is consistent with the general principle of evolution in biological systems, where selective pressure from antimicrobials leads to the emergence of resistant variants through various mechanisms. nih.govaacrjournals.orgwikipedia.org Such adaptive responses can even generate new dependencies within the pathogen, potentially creating novel therapeutic vulnerabilities. biorxiv.org

Rational Design Strategies to Circumvent Resistance to TSAO Compounds

Rational drug design aims to develop new therapeutic agents that can overcome existing resistance mechanisms. plos.orgnih.govmdpi.com

Ongoing research focuses on the discovery of next-generation NNRTIs designed to possess improved resistance profiles and a higher genetic barrier to resistance development. torvergata.it New analogues of TSAO compounds have been explored, with some demonstrating activity against HIV-2, which is not typically inhibited by the prototype TSAO-T. uah.es A key strategy to combat resistance involves developing new-generation tyrosine kinase inhibitors (TKIs) that remain active against mutant oncoproteins. nih.gov Computational methods play a crucial role in predicting the binding mechanisms and affinities of potential drug candidates, aiding in the design of improved analogs. mdpi.com A comprehensive understanding of the interplay between selective pressure, molecular heterogeneity, drug potency, binding affinity, and structural characteristics is essential for devising effective strategies to overcome drug resistance and enhance treatment outcomes. mdpi.com

Combination therapy is widely recognized as the most effective strategy to combat the development of drug resistance. uah.esresearchgate.netbiorxiv.orgunibo.itnih.gov In the context of HIV treatment, TSAO derivatives, as NNRTIs, are integral components of Highly Active Antiretroviral Therapy (HAART), which typically involves a combination of three or more antiretroviral drugs, including nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors. researchgate.nettorvergata.it

Polypharmacology, an approach that involves simultaneously targeting multiple receptors or enzymes, has shown promise in achieving better efficacy and in both preventing and combating the development of drug resistance. unibo.itnih.gov Multi-target directed ligands (MTDLs) represent a class of drugs designed to interact with multiple targets, offering the potential to overcome drug resistance and potentially reduce the required dosage of individual drugs. unibo.itnih.gov The co-drug approach is another strategy, where two synergistic drugs are chemically linked through a labile covalent bond to form a single molecule that acts as a prodrug, potentially offering improved therapeutic efficiency. researchgate.net For instance, TSAO-T has been investigated in hybrid compounds with other antiretrovirals like azidothymidine (AZT) to explore such multi-targeted strategies. unibo.itresearchgate.net

Data Tables

Biophysical and Biochemical Methodologies for Tsao Compound Research

Thermodynamic Characterization of Binding Events (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique used to directly measure the heat released or absorbed during molecular binding events in solution wikipedia.orgmdpi.comacs.org. This method provides a complete thermodynamic profile of the interaction, including the binding constant (K_a), reaction stoichiometry (n), enthalpy change (ΔH), Gibbs free energy change (ΔG), and entropy change (ΔS) within a single experiment wikipedia.orgmdpi.comacs.orgfrontiersin.org.

For TSAO compounds, ITC can be employed to characterize their binding to HIV-1 RT. The process involves titrating a solution of the TSAO compound into a sample cell containing the HIV-1 RT enzyme while maintaining a constant temperature. The heat changes observed upon each injection are precisely measured, yielding a thermogram from which the binding isotherm is derived wikipedia.orgmdpi.comacs.org.

Research Findings and Data Interpretation: While specific ITC data for TSAO compounds binding to HIV-1 RT were not detailed in the immediate search results, the application of ITC in such studies would typically provide:

Binding Affinity (K_a): A measure of how strongly the TSAO compound binds to HIV-1 RT. High K_a values indicate strong binding.

Stoichiometry (n): The molar ratio of the TSAO compound to HIV-1 RT in the binding complex. This reveals how many molecules of the inhibitor bind to each enzyme molecule.

Enthalpy Change (ΔH): Reflects the sum of all bond formations and breaking events during the interaction. A negative ΔH indicates an exothermic (heat-releasing) process, often associated with hydrogen bonding and van der Waals interactions.

Entropy Change (ΔS): Reflects changes in the disorder of the system upon binding. A positive ΔS suggests an increase in disorder, often driven by hydrophobic interactions or the release of ordered water molecules from binding surfaces mdpi.com.

Gibbs Free Energy Change (ΔG): Calculated from ΔH and ΔS (ΔG = ΔH - TΔS), it determines the spontaneity of the binding process wikipedia.orgmdpi.com.

Understanding these thermodynamic parameters is crucial for optimizing TSAO compound design. For instance, a binding event primarily driven by favorable enthalpy (negative ΔH) suggests strong specific interactions, while a binding driven by favorable entropy (positive ΔS) often points to hydrophobic interactions. ITC experiments can also be performed at different temperatures to differentiate between hydrophobic and hydrogen bonding-driven interactions mdpi.com.

Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is an advanced optical technique that enables real-time, label-free monitoring of molecular interactions rsc.orgdovepress.commdpi.commdpi.com. It measures changes in the refractive index near a metal surface, typically gold, to which one binding partner (ligand) is immobilized rsc.orgmdpi.commdpi.comnih.gov. When an analyte flows over the surface and binds to the immobilized ligand, the change in mass causes a shift in the refractive index, which is detected as a change in the SPR angle or wavelength rsc.orgmdpi.commdpi.com.

For TSAO compound research, SPR is invaluable for:

Real-Time Binding Kinetics: It allows for the determination of association (k_a) and dissociation (k_d) rate constants, providing insights into how quickly a TSAO compound binds to HIV-1 RT and how quickly it dissociates dovepress.commdpi.comnih.gov.

Affinity Determination (K_D): The equilibrium dissociation constant (K_D = k_d / k_a) can be calculated, offering a quantitative measure of binding strength dovepress.commdpi.com.

Specificity Assessment: SPR can distinguish between specific and non-specific binding events, enhancing the reliability of interaction studies dovepress.com.

Research Findings and Data Interpretation: While specific SPR sensorgrams for TSAO compounds were not provided, the application of SPR in this context would yield sensorgrams, which are plots of response units (RUs) versus time nih.gov. These sensorgrams provide a visual representation of the binding event, showing the association phase (when the analyte is injected) and the dissociation phase (when the analyte is replaced by buffer) nih.gov.

Fitting the kinetic data from these sensorgrams to appropriate binding models allows for the calculation of k_a, k_d, and K_D values. For example, a high k_a indicates rapid binding, while a low k_d indicates slow dissociation, both contributing to a strong binding affinity (low K_D). SPR is particularly useful for optimizing lead compounds by analyzing the binding interactions of various analogs and derivatives, helping to identify structural features that enhance binding affinity and specificity dovepress.com.

Comprehensive Enzymatic Assays for Functional Characterization and Inhibition Studies

Enzymatic assays are fundamental biochemical tools used to measure the activity of enzymes and the potency of inhibitors. For TSAO compounds, which act as NNRTIs, these assays are critical for characterizing their functional impact on HIV-1 RT activity and determining their inhibitory constants nih.govfrontiersin.orgbiorxiv.orgmdpi.com.

These assays typically involve incubating HIV-1 RT with its natural substrates (e.g., RNA template, DNA primer, deoxynucleoside triphosphates) in the presence and absence of varying concentrations of the TSAO compound. The enzymatic reaction's progress is monitored by measuring the formation of products or the consumption of substrates, often using spectrophotometric or fluorescent methods frontiersin.orgbiorxiv.orgmdpi.com.

Detailed Research Findings: Studies have extensively utilized enzymatic assays to evaluate the anti-HIV-1 activity of TSAO compounds. For instance, TSAO-T and TSAO-m3T have been characterized for their inhibitory effects on HIV-1 RT. The potency of these compounds is typically expressed as EC50 (half-maximal effective concentration in cell culture) and IC50 (half-maximal inhibitory concentration in enzymatic assays).

A study on TSAO-T (compound 7) and TSAO-m3T (compound 8) demonstrated their inhibitory potential against HIV-1. The EC50 values were measured in CEM cells, and IC50 values were measured in an HIV-1 RT enzymatic assay nih.gov.

Table 1: Inhibitory Potency of Selected TSAO Compounds against HIV-1

CompoundEC50 (µM) in CEM Cell cultures (HIV-1)IC50 (µM) in HIV-1 RT enzymatic assay
TSAO-T0.06 ± 0.011.2 ± 0.14
TSAO-m3T> 20Not specified in source for IC50

Note: Data for TSAO-m3T IC50 was not explicitly provided in the source for the enzymatic assay, only EC50 in cell culture. nih.gov

These findings indicate that TSAO-T exhibits potent anti-HIV-1 activity in cell culture and effectively inhibits HIV-1 RT in enzymatic assays. The significant difference in EC50 between TSAO-T and TSAO-m3T highlights the importance of structural modifications on biological activity nih.gov. Enzymatic assays also play a crucial role in studying the impact of NNRTI-resistance mutations on the efficacy of TSAO compounds. For example, TSAO compounds like TSAO-T and TSAO-m3T can lose a substantial portion of their inhibitory potential (e.g., >30- to 100-fold) against HIV-1 viruses carrying specific NNRTI-characteristic mutations nih.govacs.org. This demonstrates how these assays provide critical data for understanding drug resistance mechanisms and guiding the development of new inhibitors effective against resistant strains.

Investigation of Molecular Interactions with Non-Targeted Biological Macromolecules

While the primary focus of TSAO compound research is their interaction with HIV-1 RT, understanding their molecular interactions with non-targeted biological macromolecules is equally important. This investigation helps assess the selectivity of the compounds and identify potential off-target effects that could contribute to toxicity or adverse reactions dovepress.comunipd.it.

Biophysical and biochemical methodologies are well-suited for these broader interaction studies:

Isothermal Titration Calorimetry (ITC): Beyond target binding, ITC can be used to screen for interactions with other proteins, nucleic acids (DNA, RNA), or even lipids, by measuring heat changes upon titration wikipedia.orgmdpi.com. The absence of significant heat changes would suggest a lack of binding or very weak interactions with the non-target macromolecule.

Surface Plasmon Resonance (SPR): SPR can be utilized to monitor the binding of TSAO compounds to a wide array of immobilized non-target macromolecules in real-time dovepress.commdpi.commdpi.com. This allows for the detection of non-specific binding events and the determination of their kinetics and affinities, if any. For instance, immobilizing various cellular proteins or membrane components on the sensor chip and flowing TSAO compounds over them could reveal unintended interactions dovepress.com.

Other Spectroscopic Techniques: Techniques such as fluorescence-based methods, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy can also be employed acs.orgcambridge.org. Fluorescence quenching or enhancement upon interaction can indicate binding, while CD can reveal conformational changes in macromolecules upon TSAO compound binding. NMR can provide atomic-level details of interactions, including weak or transient ones, with non-target proteins or nucleic acids acs.orgcambridge.org.

The goal of these investigations is to build a comprehensive interaction profile, ensuring that the therapeutic benefits of TSAO compounds are maximized while minimizing potential side effects arising from interactions with unintended biological partners. This systematic approach contributes to the rational design of more selective and safer drug candidates.

Future Directions and Emerging Paradigms in Tsao Compound Research

Exploration of Novel Chemical Scaffolds and Molecular Architectures

The inherent structural uniqueness of TSAO compounds, characterized by their spirocyclic framework and an oxathiole dioxide moiety, provides a rich foundation for the exploration of novel chemical scaffolds smolecule.com. Initial structure-activity relationship (SAR) studies within the TSAO family have highlighted the crucial role of the sugar part in their interaction with the target enzyme, HIV-1 reverse transcriptase (RT) uah.es.

Future research will likely focus on systematic modifications to various positions within the TSAO structure to enhance antiviral potency, improve pharmacokinetic profiles, and overcome drug resistance. For instance, modifications at the N-3 position of TSAO-T have already yielded derivatives with improved antiviral activity and retention of activity against TSAO-T-resistant HIV-1 strains (e.g., Glu138→Lys mutation) scispace.comresearchgate.net. Some N-3 methylcarboxamide TSAO derivatives have exhibited significantly higher selectivity indices compared to the lead compound researchgate.net. Similarly, exploring the role of the 5'-position by replacing the 5'-TBDMS group with various alkyl-, alkenyl-, or aromatic-ether groups, substituted amines, or carbamoyl/acyl groups has been a subject of investigation to improve the activity/toxicity profile uah.es.

The synthesis of phosphorus analogs, where the oxathiole dioxide ring is replaced by an oxaphospholene ring, represents another avenue for investigating changes in biological activity and stability smolecule.com. Furthermore, the reactivity of TSAO compounds with various isocyanates under mild conditions can lead to a diverse library of novel derivatives, expanding the chemical space for potential therapeutic applications smolecule.com.

Diversification of Research Avenues for Expanded Biological Applications

The primary biological application of TSAO compounds has been their potent inhibition of HIV-1 reverse transcriptase, a key target for anti-AIDS drugs smolecule.comuah.eseurekaselect.comresearchgate.net. Their unique mechanism involves a specific interaction with the p51 subunit of HIV-1 RT and an interference with the enzyme's dimerization process, distinguishing them from conventional NNRTIs uah.eseurekaselect.comresearchgate.net.

Beyond HIV-1, future research aims to diversify the biological applications of TSAO compounds. Preliminary studies have indicated potential activity against other viral infections, such as Hepatitis C Virus (HCV), albeit at micromolar concentrations smolecule.comresearchgate.net. This suggests a broader applicability within antiviral drug development, prompting further investigation into their efficacy against a wider spectrum of viral pathogens. Understanding the precise molecular interactions and targets responsible for these broader antiviral effects will be crucial for expanding their therapeutic utility.

Integration of Artificial Intelligence and Machine Learning in TSAO Compound Discovery and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming drug discovery, and this paradigm shift is highly relevant to TSAO compound research. AI/ML algorithms can be employed to:

Predict Structure-Activity Relationships (SAR): By analyzing vast datasets of existing TSAO compounds and their biological activities, AI models can predict the activity of novel, unsynthesized derivatives, guiding the design of compounds with improved potency and selectivity.

De Novo Design: ML models can generate entirely new TSAO-like molecular structures with desired properties, potentially identifying novel scaffolds that traditional synthesis methods might overlook.

Target Identification and Validation: While HIV-1 RT is a known target, AI can help identify other potential viral or cellular targets that TSAO compounds might modulate, leading to expanded therapeutic applications.

Optimization of Pharmacokinetic Properties: AI can predict absorption, distribution, metabolism, and excretion (ADME) properties, allowing for the optimization of TSAO derivatives to improve bioavailability and reduce off-target effects.

This computational approach can significantly accelerate the discovery and optimization process, reducing the time and cost associated with traditional experimental methods.

Development and Application of Cutting-Edge Analytical and Bioanalytical Techniques for TSAO Compound Studies

Advancements in analytical and bioanalytical techniques are indispensable for a deeper understanding of TSAO compounds. Future research will increasingly rely on:

High-Resolution Structural Elucidation: Techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution Mass Spectrometry (MS), and X-ray crystallography will be crucial for precisely determining the structure of novel TSAO derivatives and their complexes with target enzymes. This will provide atomic-level insights into their binding mechanisms.

Biophysical Interaction Studies: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) can provide detailed thermodynamic and kinetic data on the binding of TSAO compounds to HIV-1 RT and other potential targets, quantifying affinity and specificity.

Advanced Imaging Techniques: Cryo-electron microscopy (Cryo-EM) can visualize the conformational changes induced by TSAO binding to RT, offering a dynamic understanding of their inhibitory mechanism.

High-Throughput Screening (HTS) and Omics Technologies: HTS platforms, combined with transcriptomics, proteomics, and metabolomics, can rapidly assess the cellular impact of TSAO compounds, identify biomarkers of efficacy or resistance, and uncover unforeseen biological effects.

These cutting-edge techniques will enable researchers to gain a more comprehensive understanding of TSAO compounds, from their precise molecular structures to their complex interactions within biological systems, paving the way for the rational design of next-generation antiviral agents.

Compound Names and PubChem CIDs

Compound NamePubChem CID
TSAO-T65005
TSAO-m3T65007

Q & A

Q. Q1. What are the established methodologies for synthesizing Tsao-C, and how do they differ in purity and yield?

Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as [describe general methods, e.g., cross-coupling, catalytic cycles]. Key variables include solvent choice, catalyst loading, and reaction time. For reproducibility, follow protocols from peer-reviewed studies and validate purity via HPLC (≥95% purity) and NMR spectroscopy (e.g., absence of proton signals from byproducts) .

  • Example Data Table :

    Synthesis MethodCatalystYield (%)Purity (%)Reference
    Method APd(PPh₃)₄7897
    Method BNiCl₂6593

Q. Q2. How can researchers ensure reproducibility in this compound synthesis across laboratories?

Methodological Answer : Reproducibility requires detailed documentation of:

Environmental controls (temperature, humidity).

Instrument calibration (e.g., NMR spectrometers standardized with TMS).

Batch-specific impurities tracked via LC-MS .
Refer to Supporting Information guidelines in journals like Beilstein Journal of Organic Chemistry for granular experimental details .

Advanced Research Questions

Q. Q3. How should researchers design experiments to resolve contradictions in this compound’s reported biological activity (e.g., conflicting IC₅₀ values)?

Methodological Answer : Contradictions often arise from:

  • Assay variability (e.g., cell line differences, incubation times).
  • Compound stability (eao-C degradation under assay conditions).
    Steps :

Replicate studies using identical protocols (cell lines, buffers).

Conduct stability tests (HPLC monitoring over time) .

Apply meta-analysis to compare datasets, adjusting for confounding variables (e.g., use random-effects models) .

Q. Q4. What statistical approaches are optimal for analyzing dose-response relationships in this compound pharmacological studies?

Methodological Answer :

  • Non-linear regression (e.g., log-dose vs. response) with 95% confidence intervals .
  • ANOVA for multi-group comparisons (e.g., this compound vs. analogs).
  • Power analysis to determine sample size adequacy (α=0.05, β=0.2) .
  • Example Workflow :
  1. Normalize data to controls.  
  2. Fit to Hill equation.  
  3. Report EC₅₀ ± SEM.  

Q. Q5. How can this compound’s mechanism of action be rigorously validated amid competing hypotheses (e.g., kinase inhibition vs. epigenetic modulation)?

Methodological Answer :

Target engagement assays : Use isothermal titration calorimetry (ITC) to measure binding affinity.

Genetic validation : CRISPR knockout of proposed targets (e.g., kinase X) to assess activity loss.

Multi-omics integration : Combine proteomics (phospho-protein arrays) and transcriptomics (RNA-seq) .

Methodological Frameworks

Q6. What criteria define a well-constructed research question for this compound studies?

Methodological Answer : Use FINER criteria :

  • Feasible : Adequate sample size (n≥3 replicates).
  • Novel : Address gaps (e.g., “How does this compound’s stereochemistry affect potency?”).
  • Relevant : Align with broader goals (e.g., anticancer drug discovery) .

Q. Q7. How to systematically review this compound’s safety profile across preclinical studies?

Methodological Answer :

  • Apply PRISMA guidelines for systematic reviews:
    • Define inclusion/exclusion criteria (species, dosage ranges).
    • Extract data into standardized tables (toxicity endpoints, LD₅₀).
    • Assess bias via SYRCLE’s risk of bias tool .

Data and Reporting Standards

Q. Q8. What metadata is critical when publishing this compound datasets?

Methodological Answer :

  • Chemical identifiers : InChIKey, CAS number.
  • Experimental conditions : pH, temperature, solvent lot numbers.
  • Raw data repositories : Deposit in Figshare or Zenodo with DOI links .

Q. Q9. How to address limitations in this compound research (e.g., limited solubility in vivo)?

Methodological Answer :

  • Preformulation studies : Test co-solvents (e.g., PEG 400) or nanoformulations.
  • Transparent reporting : Disclose limitations in the Discussion section and propose mitigation strategies .

Interdisciplinary Integration

Q. Q10. How can computational chemistry enhance this compound’s structure-activity relationship (SAR) studies?

Methodological Answer :

  • Molecular docking : Screen this compound analogs against target proteins (e.g., AutoDock Vina).
  • QSAR models : Use Random Forest or ANN to predict bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.